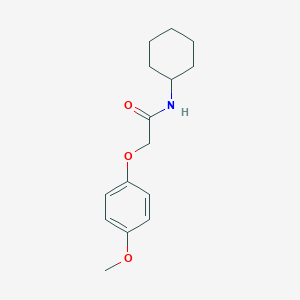
N-(3,5-dimethylphenyl)-2-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-propoxybenzamide, also known as DPN, is a chemical compound that has been extensively studied for its potential use in scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ), which plays a vital role in a variety of physiological processes, including cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-2-propoxybenzamide has been widely used in scientific research to investigate the role of estrogen receptor beta in various physiological processes. It has been shown to have anti-inflammatory properties and to protect against oxidative stress. N-(3,5-dimethylphenyl)-2-propoxybenzamide has also been studied for its potential use in treating neurodegenerative diseases and cancer.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-2-propoxybenzamide selectively binds to estrogen receptor beta, which is expressed in a variety of tissues, including the brain, bone, and immune system. The binding of N-(3,5-dimethylphenyl)-2-propoxybenzamide to ERβ results in the activation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways play a critical role in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species. N-(3,5-dimethylphenyl)-2-propoxybenzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to improve cognitive function and to protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,5-dimethylphenyl)-2-propoxybenzamide in lab experiments is its selectivity for estrogen receptor beta. This allows researchers to investigate the specific role of ERβ in various physiological processes. However, one limitation of using N-(3,5-dimethylphenyl)-2-propoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has a short half-life, which can limit its effectiveness in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in scientific research. One area of interest is the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to improve cognitive function and to protect against neurodegeneration in animal models, and further research is needed to investigate its potential use in humans. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to have anti-cancer properties, and further research is needed to investigate its potential use in cancer therapy. Finally, researchers are also investigating the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in the treatment of inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-2-propoxybenzamide involves the reaction of 3,5-dimethylphenylamine with 2-bromoethanol to form 3,5-dimethylphenyl-2-hydroxyethylamine. This intermediate is then reacted with 2-propoxybenzoyl chloride to form N-(3,5-dimethylphenyl)-2-propoxybenzamide. The purity of the final product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propiedades
Nombre del producto |
N-(3,5-dimethylphenyl)-2-propoxybenzamide |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-9-21-17-8-6-5-7-16(17)18(20)19-15-11-13(2)10-14(3)12-15/h5-8,10-12H,4,9H2,1-3H3,(H,19,20) |
Clave InChI |
GIAIYDQPJXOLTR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |
SMILES canónico |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



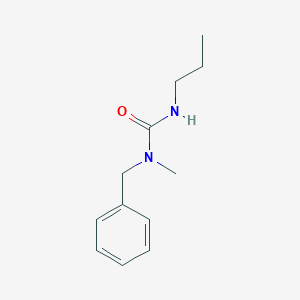
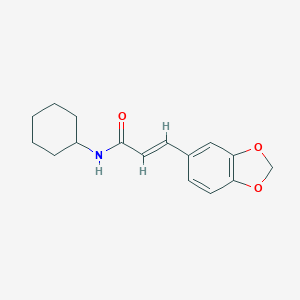
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)
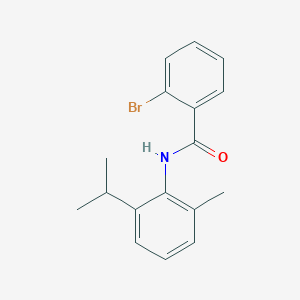
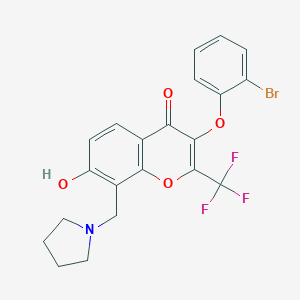



![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)
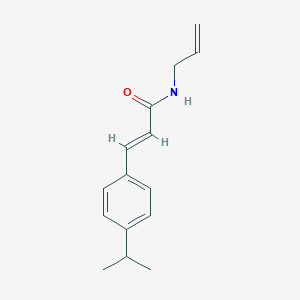
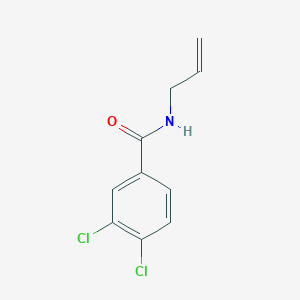
![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)
